molecular formula C10H9F3O3 B3041730 Ethyl 2,4,5-trifluoro-3-methoxybenzoate CAS No. 351354-45-5

Ethyl 2,4,5-trifluoro-3-methoxybenzoate

Cat. No.: B3041730
CAS No.: 351354-45-5
M. Wt: 234.17 g/mol
InChI Key: ZXFYRSUEOKXKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4,5-trifluoro-3-methoxybenzoate is an organic compound with the molecular formula C10H9F3O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 of the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4,5-trifluoro-3-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2,4,5-trifluoro-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4,5-trifluoro-3-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 2,4,5-trifluoro-3-methoxybenzoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

    Reduction: Lithium aluminum hydride or other strong reducing agents are commonly used for the reduction of esters.

Major Products Formed

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

    Hydrolysis: The primary product is 2,4,5-trifluoro-3-methoxybenzoic acid.

    Reduction: The primary product is 2,4,5-trifluoro-3-methoxybenzyl alcohol.

Scientific Research Applications

Ethyl 2,4,5-trifluoro-3-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Fluorinated compounds are often explored for their enhanced metabolic stability and bioavailability, making them candidates for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2,4,5-trifluoro-3-methoxybenzoate and its derivatives depends on the specific application. In medicinal chemistry, the presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors, by increasing lipophilicity and metabolic stability. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trifluoro-3-methoxybenzoic acid: The parent acid of ethyl 2,4,5-trifluoro-3-methoxybenzoate.

    Mthis compound: A similar ester with a methyl group instead of an ethyl group.

    2,4,5-Trifluoro-3-methoxybenzyl alcohol: The reduced form of the ester.

Uniqueness

This compound is unique due to its specific combination of fluorine and methoxy substituents, which confer distinct chemical and physical properties. The presence of multiple fluorine atoms enhances the compound’s stability and lipophilicity, making it valuable in various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 2,4,5-trifluoro-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-3-16-10(14)5-4-6(11)8(13)9(15-2)7(5)12/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFYRSUEOKXKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1F)OC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601212793
Record name Benzoic acid, 2,4,5-trifluoro-3-methoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351354-45-5
Record name Benzoic acid, 2,4,5-trifluoro-3-methoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351354-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4,5-trifluoro-3-methoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,4,5-trifluoro-3-methoxybenzoic acid (2.513 g, 12.19 mmol) in dichloromethane (50 mL) at 0° C. is treated with oxalyl chloride (5.4 mL, 61.9 mmol) followed by N,N-dimethylformamide (4 drops). The mixture is stirred at 0° C. for 5 minutes and then at room temperature for 2.5 hours. The mixture is concentrated to near dryness and then co-evaporated from benzene. The resulting acid chloride is diluted with dichloromethane (50 mL), cooled to 0° C., and then anhydrous ethanol (7.30 mL, 124 mmol) is added dropwise. The resulting solution is stirred at room temperature for 4.5 hours, poured into saturated NaHCO3 solution, and extracted with dichloromethane. The combined organic extracts are washed with brine, dried over Na2SO4, filtered, and concentrated under vacuum to afford the title compound as a light yellow liquid (2.82 g). 1H NMR (CDCl3): δ 7.47 (ddd, 1H), 4.39 (q, 2H), 4.05 (s, 3H), 1.40 (t, 3H).
Quantity
2.513 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4,5-trifluoro-3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4,5-trifluoro-3-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,4,5-trifluoro-3-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,4,5-trifluoro-3-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,4,5-trifluoro-3-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,4,5-trifluoro-3-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.